N-(4-Bromophenyl)maleimide

Overview

Description

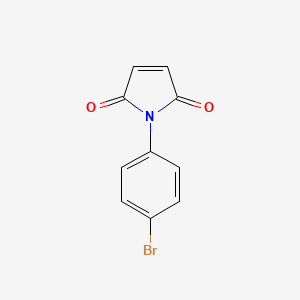

N-(4-Bromophenyl)maleimide is an organic compound with the chemical formula C10H6BrNO2. It is a white crystalline solid with a specific smell. This compound is a derivative of maleimide, where the maleimide ring is substituted with a 4-bromophenyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Bromophenyl)maleimide can be synthesized through several methods. One common method involves the reaction of maleic anhydride with 4-bromoaniline to form N-(4-bromophenyl)maleamic acid. This intermediate is then cyclized to form this compound. The reaction conditions typically involve heating the mixture in the presence of a dehydrating agent such as acetic anhydride and anhydrous sodium acetate .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)maleimide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Addition Reactions: The double bonds in the maleimide ring can participate in addition reactions with nucleophiles and electrophiles.

Polymerization Reactions: this compound can undergo polymerization to form polymers with unique properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Addition Reactions: Reagents such as Grignard reagents and organolithium compounds are commonly used. The reactions are often conducted at low temperatures to control the reactivity.

Polymerization Reactions: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.

Major Products Formed

Substitution Reactions: Products include N-(4-substituted phenyl)maleimides with various functional groups.

Addition Reactions: Products include adducts with nucleophiles and electrophiles.

Polymerization Reactions: Products include homopolymers and copolymers with unique mechanical and thermal properties.

Scientific Research Applications

Synthesis and Characterization

N-(4-Bromophenyl)maleimide can be synthesized through the reaction of maleic anhydride with 4-bromoaniline. The compound is characterized using techniques such as Fourier-transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance (1H-NMR) spectroscopy, which confirm its structure and purity. Computational methods, including Density Functional Theory (DFT), have also been employed to study its electronic properties, revealing insights into its reactivity based on the HOMO-LUMO energy gap .

Medicinal Chemistry Applications

One of the most notable applications of this compound is in the development of inhibitors for various enzymes. It has shown potential as an irreversible inhibitor of monoglyceride lipase (MGL), which plays a crucial role in the metabolism of endocannabinoids. For example, compounds derived from this compound have been synthesized and evaluated for their inhibitory effects on MGL, demonstrating low micromolar IC50 values and high selectivity .

Case Study: Inhibition of MGL

- Compound Tested : this compound derivatives

- IC50 Values : Ranged from 0.79 μM to 5.89 μM

- Mechanism : Compounds exhibit irreversible inhibition through specific interactions with the enzyme's active site .

Polymer Science Applications

This compound is also utilized in the synthesis of maleimide-based polymers. These polymers are known for their thermal stability and mechanical properties, making them suitable for various industrial applications. The incorporation of this compound into polymer matrices enhances their performance characteristics.

Data Table: Properties of Maleimide Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Processing Temperature | 200-250 °C |

Analytical Chemistry Applications

In analytical chemistry, this compound is used as a derivatizing agent for thiols in mass spectrometry. The isotopically labeled version of this compound allows for selective derivatization, facilitating the identification and quantification of biologically important thiols such as cysteine and glutathione in biological samples .

Case Study: Derivatization Method

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)maleimide involves its ability to react with nucleophiles, particularly thiols. This reactivity allows it to modify proteins and enzymes by forming covalent bonds with cysteine residues. This modification can inhibit the activity of enzymes and alter protein function. The compound’s antimicrobial activity is attributed to its ability to disrupt the biosynthesis of chitin and β(1,3)glucan, essential components of the fungal cell wall .

Comparison with Similar Compounds

N-(4-Bromophenyl)maleimide is similar to other N-substituted maleimides, such as N-phenylmaleimide and N-ethylmaleimide. its unique 4-bromophenyl substitution imparts distinct reactivity and properties. For example:

N-Phenylmaleimide: Lacks the bromine atom, resulting in different reactivity in substitution reactions.

N-Ethylmaleimide: Contains an ethyl group instead of a 4-bromophenyl group, affecting its solubility and reactivity.

These differences make this compound a valuable compound for specific applications where its unique reactivity and properties are advantageous .

Biological Activity

N-(4-Bromophenyl)maleimide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and various biological effects, including antimicrobial, antiproliferative, and enzyme inhibition properties.

Synthesis and Characterization

This compound is synthesized from maleic anhydride and 4-bromoaniline. The resulting compound is characterized using various spectroscopic techniques such as FT-IR and NMR. Theoretical calculations have also been employed to optimize its geometry and predict its reactivity based on density functional theory (DFT) methods .

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits promising antimicrobial properties. In a comparative analysis involving several derivatives, it was found to have significant activity against various bacterial strains. The presence of the bromine atom in its structure appears to enhance its antimicrobial efficacy .

2. Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH assay, where it showed a moderate inhibition rate compared to standard antioxidants. This suggests that while it may not be the most potent antioxidant, it still possesses some capacity to scavenge free radicals .

3. Enzyme Inhibition

This compound has been identified as a selective inhibitor of monoglyceride lipase (MGL), with an IC50 value indicating strong inhibitory action. This property is particularly relevant in the context of modulating endocannabinoid levels for therapeutic applications in pain management and inflammation .

Antiproliferative Effects

In vitro studies have shown that this compound exhibits antiproliferative effects on cancer cell lines, notably MCF-7 breast cancer cells. The compound's mechanism involves destabilizing tubulin polymerization, leading to cell cycle arrest and apoptosis .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | 25-30 |

| CA-4 (reference) | MCF-7 | 3.9 |

Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicate that modifications in the maleimide structure can significantly influence its biological activity. For instance, introducing different substituents on the phenyl ring has been shown to alter the potency of MGL inhibition .

Case Studies

A notable case study involved the evaluation of this compound's effects on multiple cancer cell lines, including triple-negative breast cancer (TNBC). The compound demonstrated comparable efficacy to established chemotherapeutics, suggesting its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for N-(4-Bromophenyl)maleimide, and how do they compare in efficiency?

this compound is typically synthesized via microwave-assisted polymerization, which offers superior efficiency over conventional methods. Microwave irradiation reduces reaction time (e.g., from hours to minutes), improves yields (up to 20% higher for copolymers and terpolymers), and minimizes solvent consumption. For example, microwave synthesis of maleimide-based polymers achieved 95% yield for homopolymers compared to 70–80% via conventional heating .

Q. How is this compound characterized in terms of structural and physical properties?

Key characterization methods include:

- FT-IR and ¹H-NMR : To confirm the maleimide ring (C=O stretching at ~1700 cm⁻¹) and bromophenyl substituents (C-Br stretching at 500–600 cm⁻¹).

- Melting Point : 135–137°C, with a density of 1.721 g/cm³ .

- Elemental Analysis (CHN) : Validates purity and stoichiometry.

- GPC : Determines molecular weight distributions for polymeric derivatives .

Q. What role does the bromophenyl substituent play in the reactivity of maleimides?

The bromine atom enhances electrophilicity of the maleimide ring, facilitating nucleophilic additions (e.g., Michael additions) and cycloadditions. Its electron-withdrawing nature stabilizes transition states in Diels-Alder reactions, though steric bulk may reduce reaction rates compared to smaller substituents (e.g., methyl or acetoxy groups) .

Q. How does solvent choice influence maleimide-based polymerization reactions?

Polar aprotic solvents like DMF are preferred for microwave-assisted polymerization due to their high dielectric constants, which enhance microwave absorption and reaction homogeneity. DMF also prevents premature crosslinking, critical for achieving controlled molecular weights in copolymers .

Q. What are the safety protocols for handling this compound in laboratory settings?

While specific toxicological data are limited, standard precautions include:

- Eye/Skin Protection : Immediate flushing with water for 15 minutes upon contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Keep in airtight containers at room temperature, away from strong oxidizers .

Advanced Research Questions

Q. How can enantioselectivity be optimized in Diels-Alder reactions using this compound?

Enantioselectivity depends on temperature and catalyst choice. For example, using BINAP or phosphoramidite ligands with Cu(I) catalysts at −20°C achieves >95% ee for cycloadducts, compared to <80% ee at room temperature. The bromophenyl group’s steric effects necessitate lower temperatures to minimize racemization .

Q. What strategies mitigate thiosuccinimide bond instability in bioconjugates derived from maleimides?

Rational ligand design, such as incorporating steric hindrance (e.g., PEG spacers) or reversible disulfide bonds, improves linkage stability. Recent studies highlight "second-generation" maleimides (e.g., bromophenyl derivatives) for enhanced hydrolytic resistance in antibody-drug conjugates .

Q. How do reaction conditions influence the thermal stability of maleimide-containing copolymers?

Copolymers with this compound exhibit two-stage curing: initial methylol condensation (120–150°C) followed by maleimide polymerization (180–200°C). Dynamic mechanical analysis (DMA) shows that higher maleimide content increases crosslink density, improving thermal stability (char yield up to 40% at 800°C) but reducing mechanical flexibility .

Q. What electronic properties make this compound suitable for electro-optic materials?

The bromophenyl group introduces strong electron-withdrawing effects, lowering the LUMO energy and enhancing charge-transfer interactions. Derivatives like 3,4-bis(4-bromophenyl)-N-phenylmaleimide exhibit red-shifted UV-Vis absorption (λₘₐₓ ~450 nm), making them candidates for nonlinear optical (NLO) polymers .

Q. How do substituent variations on maleimides affect catalytic inhibition of topoisomerase II?

Bromophenyl derivatives demonstrate moderate inhibition (IC₅₀ ~10 µM) compared to smaller substituents (e.g., methyl, IC₅₀ ~5 µM). The bulky bromine atom may sterically hinder binding to the ATPase domain, as shown in molecular docking studies .

Properties

IUPAC Name |

1-(4-bromophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECSFBYOMHWJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158373 | |

| Record name | N-(4-Bromophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13380-67-1 | |

| Record name | N-(4-Bromophenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Bromophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Bromophenyl)maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.